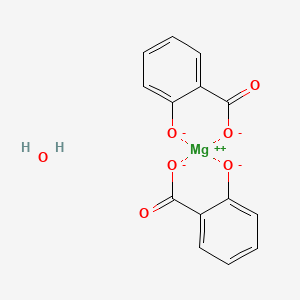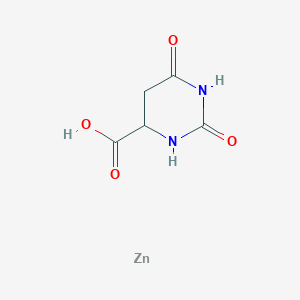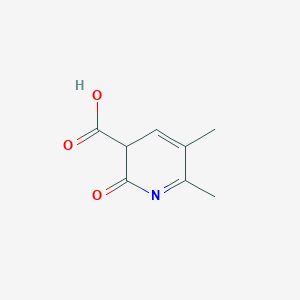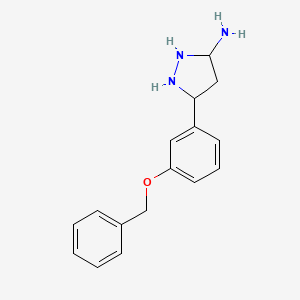
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine typically involves the reaction of 3-phenylmethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolidine derivative. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include pyrazolidinones, amine derivatives, and various substituted pyrazolidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features .
Comparación Con Compuestos Similares
Similar Compounds
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazolidine core but have additional fused rings, leading to different chemical properties and applications.
Uniqueness
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenylmethoxy group enhances its potential as a versatile scaffold in drug discovery and materials science .
Propiedades
Fórmula molecular |
C16H19N3O |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
5-(3-phenylmethoxyphenyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C16H19N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15-16,18-19H,10-11,17H2 |
Clave InChI |
KREFKVDCFVREJR-UHFFFAOYSA-N |
SMILES canónico |
C1C(NNC1N)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


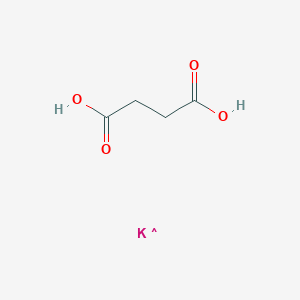

![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
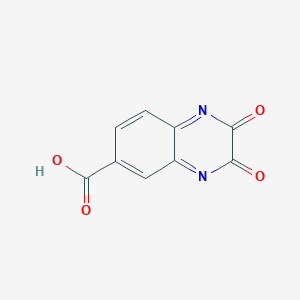

![(2S,3R)-N-Hydroxy-N'-[(2S)-1-methylamino-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide sodium salt](/img/structure/B12358087.png)
![4-Cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1,3-diazinane-5-carbonitrile](/img/structure/B12358093.png)
![N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12358096.png)
![7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12358100.png)
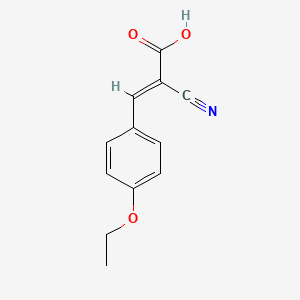
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B12358130.png)
